

An In-depth Technical Guide to **tert-Butyl Cyanoacetate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl cyanoacetate*

Cat. No.: *B107979*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl cyanoacetate is a versatile organic compound widely utilized in chemical synthesis as a key building block for a variety of molecules, including pharmaceuticals and agrochemicals.^[1] Its unique structural features, combining a bulky tert-butyl ester group with a reactive nitrile functionality, impart specific reactivity and properties that are highly valued in organic chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of **tert-butyl cyanoacetate**, detailed experimental protocols for its synthesis and key reactions, and essential safety information.

Chemical and Physical Properties

tert-Butyl cyanoacetate is a colorless to pale yellow liquid with a fruity odor.^[1] The presence of both a cyano group and an ester functionality makes the alpha-protons acidic, rendering the molecule susceptible to deprotonation and subsequent nucleophilic reactions.^[2] It is generally described as being difficult to mix with water but is soluble in many organic solvents such as ethanol and ether.^{[1][3][4]}

Core Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO ₂	[2] [5] [6]
Molecular Weight	141.17 g/mol	[2] [5] [6]
CAS Number	1116-98-9	[2] [5]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	40-42 °C at 0.1 mmHg 67-68 °C at 1.5 mmHg 107-108 °C	[7] [8]
Density	0.988 g/mL at 20 °C	[6] [7]
Refractive Index (n ²⁰ /D)	1.420	[6]
Flash Point	91 °C (195.8 °F)	[7]
Storage Temperature	2-8 °C	[6]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of **tert-butyl cyanoacetate** provides clear signals corresponding to the methylene and tert-butyl protons.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.37 ppm	singlet	2H	-CH ₂ -
1.50 ppm	singlet	9H	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 400 MHz[\[5\]](#)

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the carbonyl, nitrile, quaternary, methylene, and methyl carbons.

Chemical Shift (δ)	Assignment
164.3 ppm	C=O
116.5 ppm	-C≡N
84.0 ppm	-OC(CH ₃) ₃
40.3 ppm	-CH ₂ -
27.6 ppm (3C)	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 100 MHz. Data is for a derivative, tert-butyl 2-cyano-3-phenylpropanoate, and indicates expected regions for the core structure.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **tert-butyl cyanoacetate** exhibits characteristic absorption bands for the nitrile and ester functional groups.

Wavenumber (cm ⁻¹)	Functional Group
2273 cm ⁻¹	C≡N stretch
1742 cm ⁻¹	C=O (ester) stretch

Synthesis Protocols

Several methods for the synthesis of **tert-butyl cyanoacetate** have been reported. Below are two common experimental protocols.

Method 1: Direct Esterification using DCC

This method involves the direct esterification of cyanoacetic acid with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Experimental Protocol:

- Suspend 2-cyanoacetic acid (1.701 g, 20 mmol) in acetonitrile (20 mL) and add tert-butanol (2.391 mL, 25.00 mmol).[5]

- To this stirred suspension, add a solution of N,N'-dicyclohexylcarbodiimide (4.54 g, 22.00 mmol) in dichloromethane (DCM, 22 mL) at room temperature.[5]
- Stir the reaction mixture for 30 minutes.[5]
- Filter the mixture through Celite to remove the dicyclohexylurea byproduct.[5]
- Evaporate the solvents under reduced pressure to yield the crude product.[5] Proton NMR analysis can be used to confirm the complete conversion to **tert-butyl cyanoacetate**.[5]

Method 2: Synthesis via Acid Chloride

This procedure involves the conversion of cyanoacetic acid to its acid chloride, followed by reaction with tert-butanol.

Experimental Protocol:

- In a 5 L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place cyanoacetic acid (340 g, 4 moles) and 2 L of anhydrous ether.
- To the stirred solution, add phosphorus pentachloride (834 g, 4 moles) in portions, cooling with an ice bath as needed to control the reflux.
- After the addition is complete, continue stirring for 30 minutes until the phosphorus pentachloride dissolves completely.
- Replace the reflux condenser with a distillation apparatus and remove the ether by distillation on a water bath at 50-60 °C.
- Remove most of the phosphorus oxychloride under reduced pressure (20-25 mmHg, bath temperature 55-65 °C).
- Dissolve the residue in 200 mL of benzene and distill under reduced pressure to remove residual phosphorus oxychloride. Repeat this step with another 200 mL of fresh benzene.
- In a separate 5 L flask, prepare a solution of dry tert-butyl alcohol (296 g, 4 moles) and dimethylaniline (484 g, 4 moles) in 600 mL of anhydrous ether.

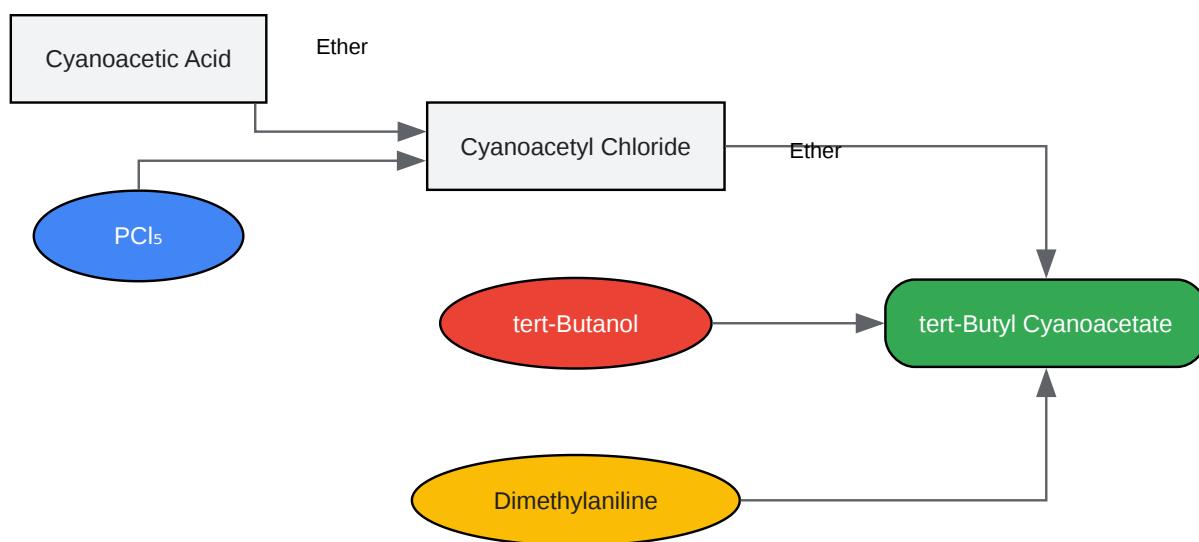
- Add the previously prepared acid chloride dropwise to the stirred solution, cooling with an ice bath to manage the reflux.
- After the addition is complete, reflux the mixture for 2 hours and then stir at room temperature for 15 hours.
- Add 2 L of water with stirring and filter the mixture.
- Separate the ethereal layer and extract the aqueous layer twice with 250 mL portions of ether.
- Wash the combined ether solutions with 2N sulfuric acid until free of dimethylaniline, then with two 200 mL portions of 2N sodium carbonate solution, and dry over sodium carbonate.
- After removing the ether by distillation, distill the residue at reduced pressure. The product is a colorless liquid.

Reactivity and Key Reactions

The acidic α -hydrogens of **tert-butyl cyanoacetate** make it a valuable reagent in carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.

Knoevenagel Condensation

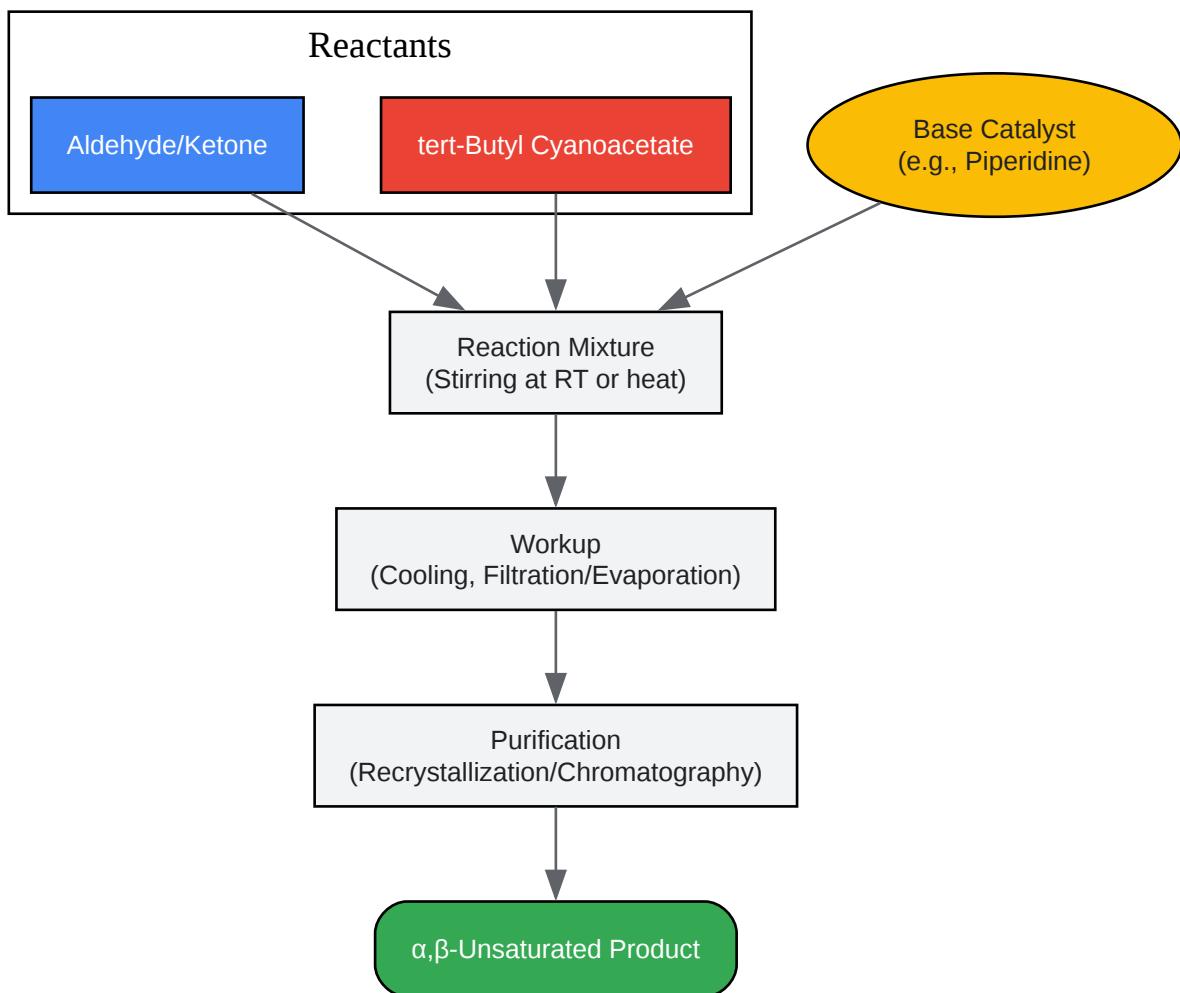
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. **tert-Butyl cyanoacetate** readily participates in this reaction with aldehydes and ketones.


General Experimental Protocol (Adapted for **tert-Butyl Cyanoacetate**):

- To a mixture of an aromatic aldehyde (1.0 mmol) and **tert-butyl cyanoacetate** (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a weak base (e.g., piperidine, DBU, or an ammonium salt).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 65-70 °C).
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture.
- If a solid product forms, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Visualizations


Synthesis of **tert-Butyl Cyanoacetate** via Acid Chloride

[Click to download full resolution via product page](#)

Caption: Synthesis of **tert-butyl cyanoacetate** from cyanoacetic acid.

Knoevenagel Condensation Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the Knoevenagel condensation.

Safety Information

tert-Butyl cyanoacetate is a combustible liquid and is harmful if swallowed.^[7] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat and open flames.

Hazard Identification

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

- Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling **tert-butyl cyanoacetate**. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

tert-Butyl cyanoacetate is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon double bonds through reactions like the Knoevenagel condensation. Its distinct chemical properties, stemming from the interplay of the tert-butyl ester and cyano functionalities, allow for a wide range of synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl cyanoacetate(1116-98-9) IR Spectrum [chemicalbook.com]
- 2. tert-Butyl cyanoacetate | C7H11NO2 | CID 70693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. tert-Butyl cyanoacetate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. tert-Butyl cyanoacetate | 1116-98-9 [chemicalbook.com]
- 6. tert-Butyl cyanoacetate = 97.0 GC 1116-98-9 [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. chemicalland21.com [chemicalland21.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl Cyanoacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107979#tert-butyl-cyanoacetate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com